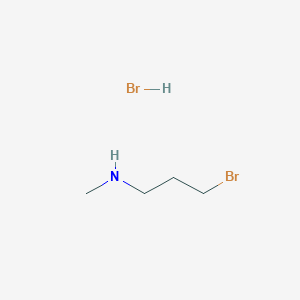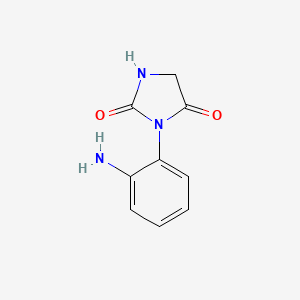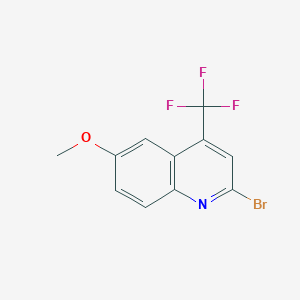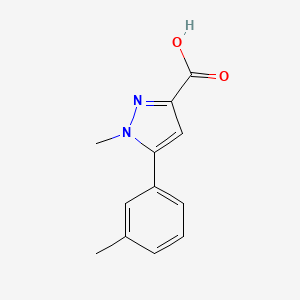
(3-Bromopropyl)(methyl)amin-Hydrobromid
Übersicht
Beschreibung
“(3-Bromopropyl)(methyl)amine hydrobromide” is a useful research chemical . It is used in precursor composition for forming metal film, method for forming metal film using the same, and semiconductor device having metal film . It is commonly used as a reagent to introduce propylamine group to the molecular skeleton .
Synthesis Analysis
The synthesis of 3-Bromopropylamine hydrobromide involves adding a mixture of 3-amino-1-propanol and 48% HBr into a round-bottomed flask and refluxing for 15 hours .Molecular Structure Analysis
The molecular formula of 3-bromo-N-methyl-1-propanamine hydrobromide is CHBrN . Its average mass is 232.945 Da and its monoisotopic mass is 230.925812 Da .Chemical Reactions Analysis
3-Bromopropylamine hydrobromide is commonly used as a reagent to introduce a propylamine group to the molecular skeleton . Some of the other reported applications include the synthesis of photochemically and thermally reactive azobenzene rotaxane and indolocarbazole-containing rotaxane .Physical and Chemical Properties Analysis
3-Bromopropylamine hydrobromide is a white to off-white powder or chunk . It has a melting point of 64-66°C .Wissenschaftliche Forschungsanwendungen
Organische Synthese
(3-Bromopropyl)(methyl)amin-Hydrobromid: ist ein vielseitiges Reagenz in der organischen Synthese. Es wird verwendet, um eine Propylamin-Gruppe in molekulare Strukturen einzuführen, was ein entscheidender Schritt bei der Synthese komplexer organischer Verbindungen ist. Zum Beispiel wird es bei der Synthese von photochemisch und thermisch reaktiven Azobenzol-Rotaxanen eingesetzt, die Moleküle, die ihre Struktur als Reaktion auf Licht und Wärme verändern können .
Materialwissenschaft
Die Fähigkeit der Verbindung, mit verschiedenen funktionellen Gruppen zu reagieren, macht sie zu einem exzellenten Kandidaten für die Oberflächenmodifizierung in der Materialwissenschaft. Sie kann verwendet werden, um Nanopartikel zu funktionalisieren, die dann in Medikamentenabgabesystemen eingesetzt werden können, wodurch eine gezielte Therapie mit reduzierten Nebenwirkungen ermöglicht wird .
Biokonjugation
Biokonjugation beinhaltet die Anbindung von Biomolekülen an andere Moleküle oder OberflächenThis compound kann verwendet werden, um Biomoleküle an Polymere oder andere Träger zu koppeln, wodurch die Stabilität und Funktionalität biologischer Wirkstoffe für diagnostische oder therapeutische Zwecke verbessert werden .
Katalyse
In der Katalyse kann diese Verbindung zur Synthese von Liganden für Übergangsmetallkatalysatoren verwendet werden. Diese Katalysatoren spielen eine entscheidende Rolle bei der Beschleunigung chemischer Reaktionen, wodurch Prozesse effizienter und umweltfreundlicher werden. Die durch diese Verbindung eingeführte Propylamin-Einheit ist oft eine Schlüsselkomponente in der Ligandenstruktur .
Agrochemie
In der agrochemischen Forschung wird This compound zur Synthese neuer Pestizide und Herbizide verwendet. Die Reaktivität der Verbindung ermöglicht die Herstellung neuer Moleküle, die gezielt bestimmte Schädlinge oder Unkräuter bekämpfen können, ohne dabei Nutzpflanzen oder die Umwelt zu schädigen .
Neurochemie
Diese Verbindung ist auch in der Neurochemie von Bedeutung, wo sie zur Synthese von Analoga von Neurotransmittern verwendet wird. Diese Analoga können helfen, die Funktionsweise des Nervensystems zu verstehen und Behandlungen für neurologische Erkrankungen zu entwickeln .
Umweltwissenschaft
Schließlich kann This compound in der Umweltwissenschaft zur Herstellung von Sensoren zum Nachweis von Schadstoffen verwendet werden. Seine Reaktivität mit bestimmten Schadstoffen macht es für die Entwicklung sensibler und selektiver Nachweismethoden geeignet, die für die Überwachung und den Schutz der Umwelt von entscheidender Bedeutung sind .
Safety and Hazards
Wirkmechanismus
Target of Action
(3-Bromopropyl)(methyl)amine hydrobromide is commonly used as a reagent to introduce a propylamine group to the molecular skeleton . .
Mode of Action
It is known that it is used to introduce a propylamine group to the molecular skeleton . This suggests that it may interact with its targets by forming covalent bonds, leading to changes in the chemical structure of the target molecules.
Biochemical Pathways
It has been reported to be used in the synthesis of photochemically and thermally reactive azobenzene rotaxane and indolocarbazole-containing rotaxane . These compounds have applications in the field of molecular machines and cancer therapy, respectively.
Result of Action
Its use in the synthesis of compounds with potential applications in molecular machines and cancer therapy suggests that it may have significant effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
3-bromo-N-methylpropan-1-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BrN.BrH/c1-6-4-2-3-5;/h6H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARMQLAGTBFTAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60035-88-3 | |
| Record name | (3-bromopropyl)(methyl)amine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1446736.png)
![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride](/img/structure/B1446738.png)





![3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B1446747.png)




![(5-Bromobenzo[d][1,3]dioxol-7-yl)methanamine](/img/structure/B1446758.png)
![1-(8-Fluoroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1446759.png)
